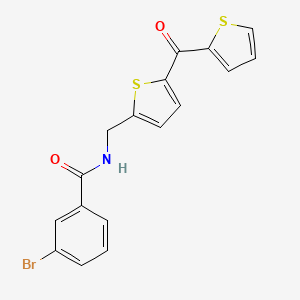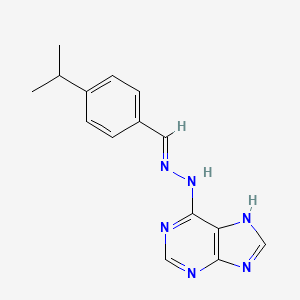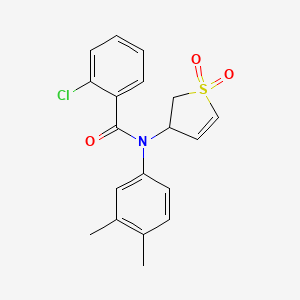![molecular formula C13H17ClN2O B3005020 2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide CAS No. 923146-35-4](/img/structure/B3005020.png)
2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide” is a chemical compound with the molecular formula C13H17ClN2O and a molecular weight of 252.74 . It is also known by its CAS Number: 923146-35-4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17ClN2O/c1-10-8-11(16-6-2-3-7-16)4-5-12(10)15-13(17)9-14/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17) . This indicates the presence of a pyrrolidine ring, a chloro group, and an acetamide group in the molecule .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties may be available in specialized chemical databases .Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
This compound has been synthesized and evaluated for its in vitro anti-inflammatory activity . The results indicated that it exhibited superior activity compared to the standard, ibuprofen . This suggests that it could be a potential candidate for the development of new anti-inflammatory drugs .
Antitumor Activity
7-amino, 4-methyl coumarin derivatives, which are part of the structure of this compound, have demonstrated antitumor activity . This suggests that “2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide” could potentially be used in cancer research and treatment .
Anti-HIV Activity
The same 7-amino, 4-methyl coumarin derivatives have also shown anti-HIV activity . This indicates that this compound could potentially be used in the research and treatment of HIV .
Antibacterial and Antifungal Activity
These derivatives have also demonstrated antibacterial and antifungal activities . This suggests that “2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide” could potentially be used in the development of new antibacterial and antifungal drugs .
Anticoagulant Activity
The derivatives have shown anticoagulant activity . This suggests that this compound could potentially be used in the research and treatment of blood clotting disorders .
Central Nervous System Stimulant
The derivatives have shown effects as central nervous system stimulants . This suggests that “2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide” could potentially be used in the research and treatment of disorders related to the central nervous system .
Antioxidant Activity
Hydroxycoumarins, which are part of the structure of this compound, have been reported to possess strong antioxidant activity and protective effects against oxidative stress by scavenging reactive oxygen species . This suggests that this compound could potentially be used in the research and treatment of diseases related to oxidative stress .
Pharmaceutical Industry Applications
The creation of new hybrid molecules between 7-amino-4-methyl-2 H -chromen-2-one and (±)-2-chloro-2-phenylacetyl chloride has immense significance for the pharmaceutical industry . This compound could potentially be used in the synthesis of new pharmaceuticals .
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been known to interact with various receptors and enzymes .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects, similar to other small molecule drugs .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways .
Pharmacokinetics
The presence of a pyrrolidine ring in the structure could potentially influence its pharmacokinetic properties . For instance, the pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Similar compounds have been shown to have various biological activities .
Propiedades
IUPAC Name |
2-chloro-N-(2-methyl-4-pyrrolidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-8-11(16-6-2-3-7-16)4-5-12(10)15-13(17)9-14/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFAHYRQPFWIOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

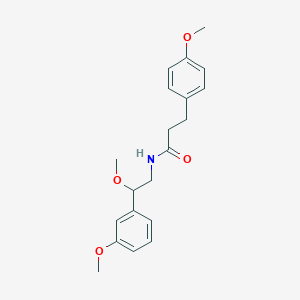

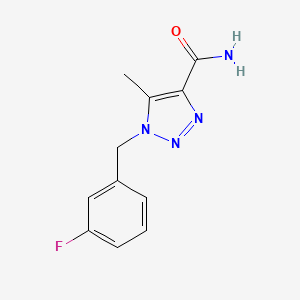

![2-Chloro-N-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methyl]propanamide](/img/structure/B3004942.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B3004944.png)
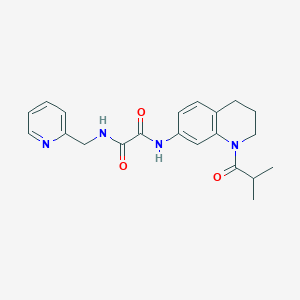
![N-(5-Chloropyridin-2-yl)-2-[[4-[ethanimidoyl(methyl)amino]benzoyl]amino]-5-methylbenzamide;hydrochloride](/img/structure/B3004949.png)
![5,5-dimethyl-3-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one](/img/structure/B3004951.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B3004955.png)
